8-Pyren-1-yloctan-1-amine;hydrochloride
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Overview
Description
8-Pyren-1-yloctan-1-amine;hydrochloride is a chemical compound with the molecular formula C24H26ClN. It is known for its unique structure, which includes a pyrene moiety attached to an octylamine chain. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Pyren-1-yloctan-1-amine;hydrochloride typically involves the reaction of 8-bromopyrene with octylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: 8-Pyren-1-yloctan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of pyrene derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrene derivatives.
Scientific Research Applications
8-Pyren-1-yloctan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-Pyren-1-yloctan-1-amine;hydrochloride involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA and interact with various proteins. This interaction can affect cellular processes and is the basis for its use in biological studies. The compound’s fluorescence properties also make it useful in tracking and imaging applications.
Comparison with Similar Compounds
Pyrene: A simpler aromatic hydrocarbon with similar fluorescence properties.
1-Pyrenebutyric acid: Another pyrene derivative used in similar applications.
Pyrene-1-carboxaldehyde: Known for its use in organic synthesis and material science.
Uniqueness: 8-Pyren-1-yloctan-1-amine;hydrochloride stands out due to its unique combination of a pyrene moiety and an octylamine chain. This structure provides enhanced solubility and reactivity, making it more versatile in various applications compared to simpler pyrene derivatives.
Properties
CAS No. |
113598-97-3 |
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Molecular Formula |
C24H28ClN |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
8-pyren-1-yloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H27N.ClH/c25-17-6-4-2-1-3-5-8-18-11-12-21-14-13-19-9-7-10-20-15-16-22(18)24(21)23(19)20;/h7,9-16H,1-6,8,17,25H2;1H |
InChI Key |
BPHIANLNQXMGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCN.Cl |
Origin of Product |
United States |
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